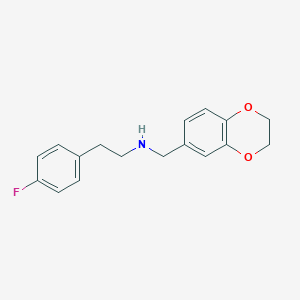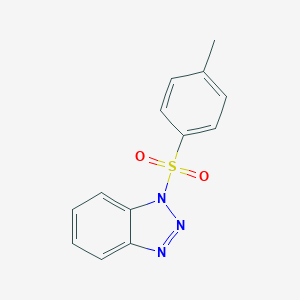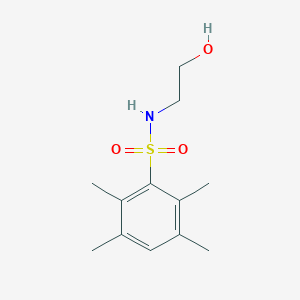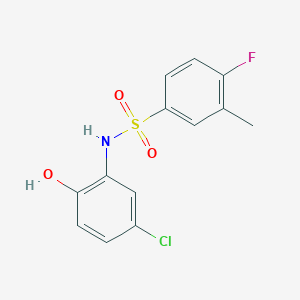
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as CDMEB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as ERK1/2 and JNK, which are involved in various signaling pathways. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have some cytotoxic effects, which can limit its use in some cell-based assays.
Direcciones Futuras
There are several future directions for the use of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential direction is to investigate its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to study the role of protein kinases in various signaling pathways. Finally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to develop new chemical probes for the study of biological processes.
Métodos De Síntesis
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of protein kinases in various signaling pathways.
Propiedades
Nombre del producto |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18ClNO2S |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Clave InChI |
AYAXWSGHBYCKTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272181.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272193.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)




![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)